Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate
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Overview
Description
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 4-oxobutyrate moiety, which is further substituted with a 3-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate can be synthesized through several synthetic routes. One common method involves the esterification of 4-(3-methoxyphenyl)-4-oxobutyric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another synthetic route involves the Claisen condensation of ethyl acetate with 3-methoxybenzaldehyde, followed by the subsequent hydrolysis and decarboxylation of the resulting β-keto ester. This method provides a straightforward approach to obtaining the desired ester with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher efficiency and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other substituents such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(3-methoxyphenyl)-4-oxobutyric acid.
Reduction: 4-(3-methoxyphenyl)-4-hydroxybutyrate.
Substitution: 4-(3-bromophenyl)-4-oxobutyrate.
Scientific Research Applications
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of ethyl 4-(3-methoxyphenyl)-4-oxobutyrate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: This compound has a similar ester group but differs in the presence of a pyrrole ring.
4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate: This compound shares the methoxyphenyl group but has a different ester linkage and acrylate moiety.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties compared to its analogs.
Biological Activity
Ethyl 4-(3-methoxyphenyl)-4-oxobutyrate is a compound that has garnered interest in the fields of chemistry and biology due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C12H14O4
- Molecular Weight: Approximately 234.24 g/mol
The compound features a butyric acid derivative with a methoxy-substituted phenyl group, which influences its biological activity and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects.
- Antioxidant Activity: It has been shown to scavenge free radicals, reducing oxidative stress in biological systems.
- Cell Signaling Modulation: this compound may influence cell signaling pathways related to apoptosis and cell proliferation.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines. For instance:
- A study showed that the compound decreased interleukin-6 (IL-6) levels in macrophage cell lines, suggesting a potential role in managing inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH radical scavenging tests. Results indicate:
- A dose-dependent scavenging effect on DPPH radicals, with higher concentrations yielding greater antioxidant activity.
Research Findings and Case Studies
Several studies have investigated the biological effects of this compound:
- In Vitro Cytotoxicity Studies:
- Wound Healing Potential:
-
Comparative Analysis:
- When compared to structurally similar compounds, this compound exhibited superior anti-inflammatory and antioxidant activities, likely due to the positioning of the methoxy group on the phenyl ring.
Data Tables
Properties
IUPAC Name |
ethyl 4-(3-methoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-17-13(15)8-7-12(14)10-5-4-6-11(9-10)16-2/h4-6,9H,3,7-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJMVEWPRBDHPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=CC(=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645565 |
Source
|
Record name | Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147373-96-4 |
Source
|
Record name | Ethyl 4-(3-methoxyphenyl)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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